3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromopyridine moiety linked to a pyrrolidine ring via an ether linkage, and a tert-butyl group attached to the nitrogen atom of the carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-hydroxypyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridin-2-ol.
Etherification: The brominated pyridine is then reacted with 3-hydroxypyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to form 3-((5-bromopyridin-2-yl)oxy)pyrrolidine.
Amidation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted pyrrolidine carboxamides.
Oxidation: N-oxides of the pyrrolidine carboxamide.
Reduction: De-brominated pyrrolidine carboxamide.
Hydrolysis: Corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to target proteins, while the pyrrolidine ring and tert-butyl group can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((5-chloropyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
- 3-((5-fluoropyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
- 3-((5-methylpyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the tert-butyl group provides steric hindrance, potentially improving the compound’s stability and selectivity.
Biologische Aktivität
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide, commonly referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a brominated pyridine moiety and a tert-butyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H19BrN2O3, with a molecular weight of approximately 343.22 g/mol. Its structure includes:
- A pyrrolidine ring , which is known for its ability to engage in various biological interactions.
- A brominated pyridine moiety, which can enhance biological activity through specific interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉BrN₂O₃ |
Molecular Weight | 343.22 g/mol |
CAS Number | 1266114-99-1 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various proteins and enzymes within the body. Preliminary studies suggest potential binding affinity towards certain receptors and enzymes, which could be explored through:
- Molecular docking studies : To predict binding sites and affinities.
- High-throughput screening : To assess biological activity against specific targets.
Pharmacological Studies
Several studies have investigated the pharmacological effects of similar compounds, indicating potential activities such as:
- Antitumor Activity : Research on related pyrrolidine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested for their cytotoxic effects on various cancer cell lines, revealing significant IC50 values (concentration required to inhibit cell growth by 50%).
- Anticonvulsant Properties : Some pyrrolidine derivatives exhibit anticonvulsant effects, suggesting that this compound may also possess similar properties.
- Neuroprotective Effects : The compound's ability to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), an enzyme implicated in neurodegenerative diseases, has been a focus of research, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.
Case Studies
Recent studies have highlighted the biological implications of similar compounds:
- Study on Antitumor Activity : A related compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value below the standard drug doxorubicin . This suggests that modifications in the structure can lead to enhanced antitumor properties.
- Neuroinflammatory Inhibition : Research into GSK-3β inhibitors has shown that certain modifications can lead to improved efficacy in reducing neuroinflammation, which is critical in neurodegenerative diseases .
- Synthesis and Biological Testing : The synthesis of various pyrrolidine derivatives has been documented, with some exhibiting antiviral activities against specific viruses . This indicates the versatility of these compounds in addressing multiple therapeutic areas.
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-tert-butylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)17-13(19)18-7-6-11(9-18)20-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBWOLRSQZBFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.